Cas no 1261914-62-8 (4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid)
![4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/1261914-62-8x500.png)
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid 化学的及び物理的性質
名前と識別子
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- MFCD18323023
- 4-FLUORO-3-[4-(PIPERIDINE-1-CARBONYL)PHENYL]BENZOIC ACID
- 4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
- DTXSID40692286
- 6-Fluoro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
- 1261914-62-8
- 4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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- MDL: MFCD18323023
- インチ: InChI=1S/C19H18FNO3/c20-17-9-8-15(19(23)24)12-16(17)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24)
- InChIKey: DPSUQQHFXAKLTG-UHFFFAOYSA-N
計算された属性
- 精确分子量: 327.12707160Da
- 同位素质量: 327.12707160Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 456
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 57.6Ų
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB330302-5 g |
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%; . |
1261914-62-8 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB330302-5g |
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%; . |
1261914-62-8 | 95% | 5g |
€1159.00 | 2024-06-08 |
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acidに関する追加情報
4-Fluoro-3-[4-(Piperidine-1-carbonyl)phenyl]benzoic Acid: An Overview of Its Properties and Applications
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS No. 1261914-62-8) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Structure and Properties
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a substituted benzoic acid with a fluoro group at the 4-position and a piperidine-1-carbonyl group attached to the 4-position of the phenyl ring. The molecular formula is C19H18FN2O2, and its molecular weight is 333.35 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays.
The presence of the fluoro group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. The piperidine-1-carbonyl moiety imparts additional functional groups that can participate in hydrogen bonding and other intermolecular interactions, contributing to the compound's pharmacological properties.
Synthesis Methods
The synthesis of 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can be achieved through several routes, each with its own advantages and challenges. One common method involves the coupling of 4-fluoro-3-bromobenzoic acid with 4-piperidinocarbonylphenylboronic acid using palladium-catalyzed Suzuki coupling reaction. This method is highly efficient and yields the desired product in good purity.
An alternative approach involves the reaction of 4-fluoro-3-bromobenzoic acid with piperidine in the presence of a base, followed by an intramolecular cyclization step to form the final product. This method is simpler but may require more rigorous reaction conditions to achieve high yields.
Biological Activities
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has been extensively studied for its biological activities, particularly in the context of its potential as a therapeutic agent. Recent research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
In addition to its anti-inflammatory effects, 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has demonstrated promising antiproliferative activity against various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Clinical Applications and Drug Development
The potential clinical applications of 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid are diverse and promising. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Preclinical studies have shown that it can effectively reduce inflammation in animal models, suggesting its potential for further development into a therapeutic agent.
In the realm of oncology, 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has shown promise as a potential anticancer drug. Its ability to induce apoptosis in cancer cells without significant toxicity to normal cells makes it an attractive candidate for further investigation. Clinical trials are currently underway to evaluate its safety and efficacy in treating various types of cancer.
Conclusion
4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid (CAS No. 1261914-62-8) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with valuable biological activities, including anti-inflammatory and antiproliferative properties. Ongoing research continues to uncover new applications for this compound, making it an exciting area of study for scientists and researchers alike.
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